molecular formula C11H15NO B1302528 N-(1-phenylpropyl)acetamide CAS No. 2698-79-5

N-(1-phenylpropyl)acetamide

Cat. No. B1302528
CAS RN: 2698-79-5
M. Wt: 177.24 g/mol
InChI Key: GSESMFNMAPJWLM-UHFFFAOYSA-N
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Description

“N-(1-phenylpropyl)acetamide” is a chemical compound with the molecular formula C11H15NO . It is also known as “N-Phenylacetamide” and has a molecular weight of 177.243 Da . It contains a total of 28 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .


Molecular Structure Analysis

“N-(1-phenylpropyl)acetamide” has a complex molecular structure. It contains 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .


Chemical Reactions Analysis

Amides, including “N-(1-phenylpropyl)acetamide”, can be hydrolyzed under acidic or basic conditions . For example, if an amide is heated with a dilute acid, a carboxylic acid is formed together with ammonium ions . Similarly, if an amide is heated with sodium hydroxide solution, ammonia gas is given off and a solution containing a carboxylate salt is left .

Scientific Research Applications

Anticancer Potential

N-(1-phenylpropyl)acetamide derivatives have shown promise in anticancer research. A study by Khade et al. (2019) revealed that specific derivatives, particularly compound 3d, demonstrated significant antiproliferative activity against A-549 and MCF-7 cell lines. This compound induced apoptosis in A-549 cells, as confirmed by AO/EB nuclear staining, DNA fragmentation, and cell cycle arrest at the G0/G1 phase.

Analytical Chemistry

In analytical chemistry, derivatives of N-(1-phenylpropyl)acetamide have been used in gas chromatography for quantification purposes. Douglas and Stockage (1970) developed a method using gas chromatography for the determination of N-γ-phenylpropyl-N-benzyloxy acetamide in plasma or whole blood, demonstrating the compound's utility in analytical methodologies (Douglas & Stockage, 1970).

Anti-inflammatory and Analgesic Activities

There is evidence of anti-inflammatory and analgesic activities in some derivatives of N-(1-phenylpropyl)acetamide. For example, N-(2-hydroxy phenyl) acetamide showed promising anti-arthritic properties in a study by Jawed et al. (2010), where it significantly reduced pro-inflammatory cytokines and altered oxidative stress markers in adjuvant-induced arthritic rats (Jawed, Shah, Jamall, & Simjee, 2010).

Synthesis and Chemical Properties

Research into the synthesis and properties of N-(1-phenylpropyl)acetamide derivatives is also prevalent. Samimi et al. (2010) described an efficient method for preparing specific derivatives, highlighting their interesting dynamic NMR properties (Samimi, Mamaghani, Tabatabeian, & Bijanzadeh, 2010). Additionally, Nikonov et al. (2016) synthesized derivatives and investigated their structures using various spectroscopic and computational methods, contributing to our understanding of their chemical properties (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Safety and Hazards

“N-(1-phenylpropyl)acetamide” can cause skin irritation and serious eye irritation. It is also harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

N-(1-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESMFNMAPJWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373023
Record name N-(1-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylpropyl)acetamide

CAS RN

2698-79-5
Record name N-(1-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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